Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
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Overview
Description
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is a heterocyclic organic compound characterized by a fused ring structure containing sulfur, nitrogen, and carbon atoms[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene derivatives as starting materials[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....
Reaction Conditions: The compound can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents such as nitriles and isothiazoles[_{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...[{{{CITATION{{{_2{Design, synthesis, and biological evaluation of novel thieno3,2-d ....
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different functional groups at specific positions on the ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has shown potential as a bioactive molecule in drug discovery, with applications in developing new pharmaceuticals. Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and microbial infections. Industry: The compound's unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Thieno(3,2-d)pyrimidine: A related compound with applications in medicinal chemistry.
Thieno(3,4-b)thiophene: Used in organic electronics and photovoltaic devices.
Thieno(3,2-d)pyrimidinone: Known for its biological activity and potential therapeutic uses.
Uniqueness: Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- stands out due to its specific structural features and the resulting chemical and biological properties
Properties
IUPAC Name |
4-amino-3-methylsulfanylthieno[3,2-d][1,2]thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S3/c1-11-6-4-5(9)3(2-8)12-7(4)13-10-6/h9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVWDEOVOGFPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC2=C1C(=C(S2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222728 |
Source
|
Record name | Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72436-92-1 |
Source
|
Record name | Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072436921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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